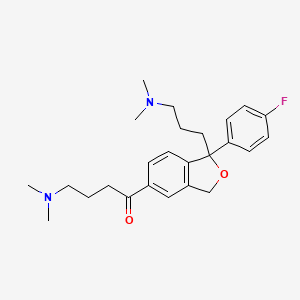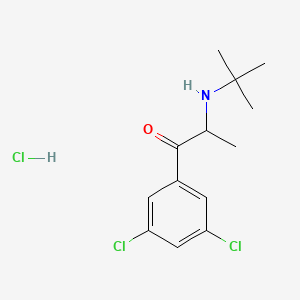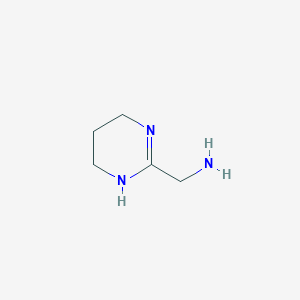
Diclofenac 2,5-Quinone Imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclofenac 2,5-Quinone Imine is a compound with the molecular formula C14H9Cl2NO3 . It is an over-oxidized metabolite of diclofenac .
Synthesis Analysis
The synthesis of Diclofenac 2,5-Quinone Imine involves the photocatalytic degradation of diclofenac with TiO2-P25 illuminated with UV-A light in aqueous media . The photodegradation rate was assessed by HPLC and UV–vis spectroscopy, while the mineralization rate was obtained by total organic carbon measurements .Molecular Structure Analysis
The molecular structure of Diclofenac 2,5-Quinone Imine is represented by the SMILES notation: ClC1=C(C(Cl)=CC=C1)/N=C(C=C2)/C(CC(O)=O)=CC2=O .Chemical Reactions Analysis
The chemical reactions involving Diclofenac 2,5-Quinone Imine have been studied using various spectroscopic techniques. UV–vis absorbance and HPLC results indicated that diclofenac is completely transformed into some aromatic compounds after several hours of irradiation . FT-IR studies demonstrated a rapid conversion of diclofenac into a lactam, which was converted into several aromatic compounds .Aplicaciones Científicas De Investigación
Formation and Structural Characterization
Diclofenac 2,5-Quinone Imine is a reactive metabolite formed during the oxidative metabolism of Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The formation of such reactive metabolites is crucial for understanding the drug's hepatotoxic effects observed in some patients. Techniques like electron-induced dissociation mass spectrometry and electrochemistry coupled with mass spectrometry have been employed to differentiate and characterize isomeric metabolites of Diclofenac, including the quinone imine variants, highlighting their significance in the drug's metabolic pathway and potential toxicity mechanisms (Liang et al., 2017); (Faber et al., 2012).
Metabolic Pathways and Toxicity
Research has demonstrated that Diclofenac's metabolism through cytochrome P450 enzymes leads to the formation of hydroxydiclofenac metabolites, which are further oxidized to reactive quinone imine compounds. These reactive metabolites have been implicated in the drug's hepatotoxicity due to their ability to form adducts with hepatic proteins and glutathione, suggesting a direct link between their formation and adverse liver reactions observed in humans. Studies employing model systems like yeast and human hepatocytes have provided insights into the toxicological mechanisms, indicating that the reactive quinone imines formed from Diclofenac metabolism play a critical role in its hepatotoxic effects (van Leeuwen et al., 2011).
Mechanistic Insights and Safety Risks
The identification of Diclofenac 2,5-Quinone Imine and related metabolites has significant implications for understanding the drug's safety profile. Detailed mechanistic studies have led to the development of novel analytical techniques and experimental designs to study the formation and reactivity of these metabolites, providing a basis for developing safer drug analogs and mitigating hepatotoxicity risks. For instance, the synthesis and characterization of Diclofenac metabolites, including the quinone imines, have facilitated toxicological studies aimed at elucidating the drug's metabolic pathways and the underlying causes of its idiosyncratic hepatotoxicity, thereby contributing to the development of safer NSAIDs (Kenny et al., 2004).
Mecanismo De Acción
Target of Action
Diclofenac 2,5-Quinone Imine is an oxidative derivative of Diclofenac, a non-steroidal anti-inflammatory drug (NSAID). The primary targets of this compound are proteins and glutathione present in the liver . These targets play a crucial role in maintaining cellular functions and detoxification processes within the body.
Biochemical Pathways
The bioactivation of Diclofenac occurs via glucuronidation or oxidative metabolism . Both pathways result in reactive species. The oxidative metabolism of Diclofenac leads to the formation of Diclofenac 2,5-Quinone Imine. This metabolite can bind covalently to proteins, leading to a disruption of critical cellular functions or to an immunological response .
Pharmacokinetics
Diclofenac is predominantly metabolized by CYP2C9 . Studies with 14C-labeled Diclofenac reveal that in humans, Diclofenac is almost completely metabolized and only a little unmodified Diclofenac is found either in urine or bile . The pharmacokinetics of Diclofenac and its metabolites, including Diclofenac 2,5-Quinone Imine, significantly impact their bioavailability and therapeutic efficacy.
Result of Action
The formation of Diclofenac 2,5-Quinone Imine and its interaction with proteins can lead to hepatotoxicity . In rare cases, this can result in severe liver damage . The metabolites formed may bind covalently to proteins, leading to a disruption of critical cellular functions or to an immunological response .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac 2,5-Quinone Imine involves the conversion of Diclofenac into its quinone imine derivative through a series of reactions.", "Starting Materials": [ "Diclofenac", "Sodium Nitrite", "Hydrochloric Acid", "Sodium Hydroxide", "Copper(II) Sulfate Pentahydrate", "Sodium Chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Diclofenac is dissolved in a mixture of hydrochloric acid and water.", "Step 2: Sodium nitrite is added to the solution to form a diazonium salt.", "Step 3: The diazonium salt is then treated with copper(II) sulfate pentahydrate to form a copper complex.", "Step 4: The copper complex is then treated with sodium hydroxide to generate the quinone imine derivative.", "Step 5: The product is isolated by filtration and washed with water and ethanol." ] } | |
Número CAS |
1254576-93-6 |
Fórmula molecular |
C14H9Cl2NO3 |
Peso molecular |
310.14 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Q & A
Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?
A1: Diclofenac 2,5-quinone imine is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including diclofenac 2,5-quinone imine.
Q2: What evidence supports the formation of diclofenac 2,5-quinone imine in vivo?
A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of diclofenac 2,5-quinone imine with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of diclofenac 2,5-quinone imine as a result of diclofenac metabolism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)








